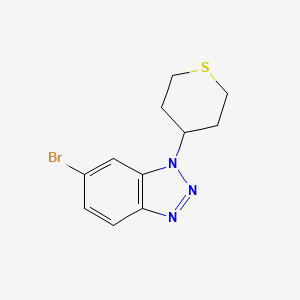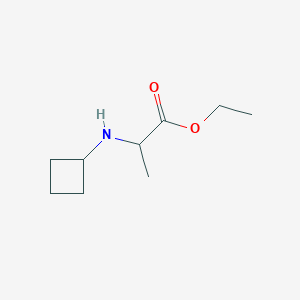
Ethyl cyclobutylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyclobutylalaninate is an organic compound with the molecular formula C9H17NO2 It is an ester derivative of cyclobutylalanine, featuring a cyclobutane ring attached to an alanine moiety, which is further esterified with an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl cyclobutylalaninate typically involves the esterification of cyclobutylalanine with ethanol. One common method is the Fischer esterification, where cyclobutylalanine is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyclobutylalanine+EthanolH2SO4Ethyl cyclobutylalaninate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction under milder conditions, reducing energy consumption and improving safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyclobutylalaninate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyclobutylalanine and ethanol.
Reduction: Reduction of the ester group using reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.
Substitution: Ammonia (NH3) or amines can be used for nucleophilic substitution to form amides.
Major Products Formed
Hydrolysis: Cyclobutylalanine and ethanol.
Reduction: Cyclobutylalaninol.
Substitution: Cyclobutylalaninamide.
Aplicaciones Científicas De Investigación
Ethyl cyclobutylalaninate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of cyclobutane-containing compounds.
Biology: The compound can be used in studies involving amino acid derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl cyclobutylalaninate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclobutane ring can impart rigidity to the molecule, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl cyclobutylalaninate can be compared with other ester derivatives of cyclobutylalanine and similar amino acid esters. Some similar compounds include:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group.
Ethyl cyclopropylalaninate: Contains a cyclopropane ring instead of a cyclobutane ring.
Ethyl cyclopentylalaninate: Contains a cyclopentane ring instead of a cyclobutane ring.
The uniqueness of this compound lies in its cyclobutane ring, which provides distinct steric and electronic properties compared to other cyclic amino acid esters.
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
ethyl 2-(cyclobutylamino)propanoate |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)7(2)10-8-5-4-6-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
BPRSLGAEOBRSEI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)NC1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



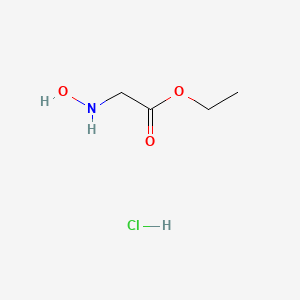

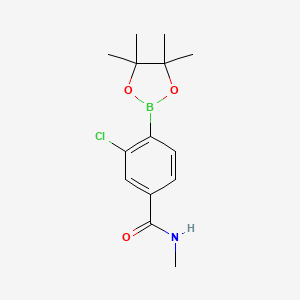
![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)
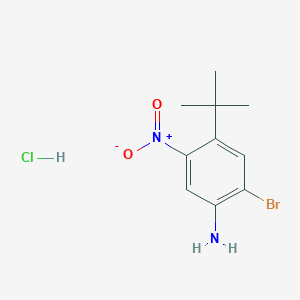
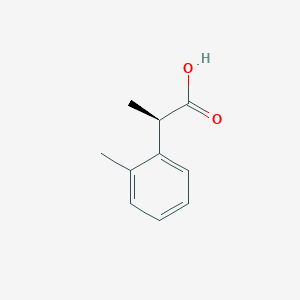
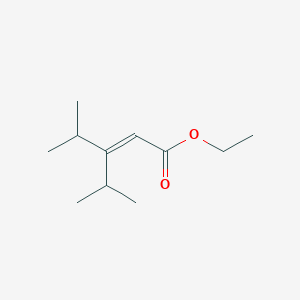
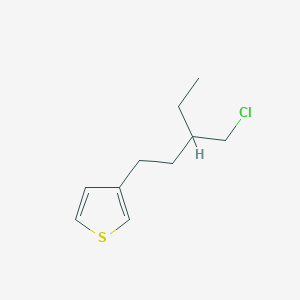

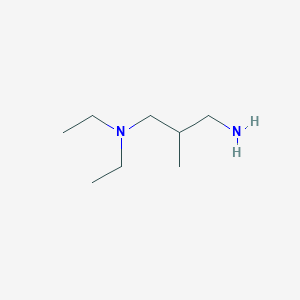
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)

